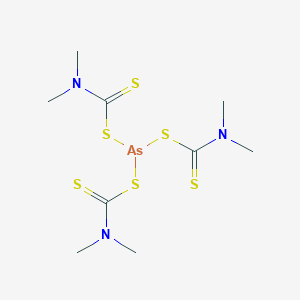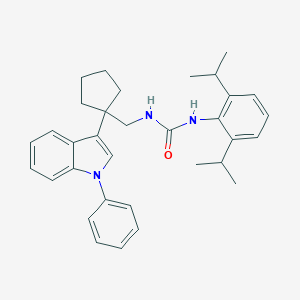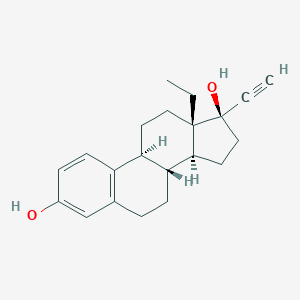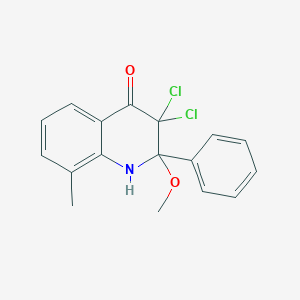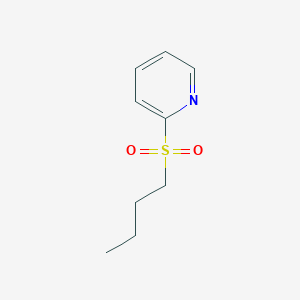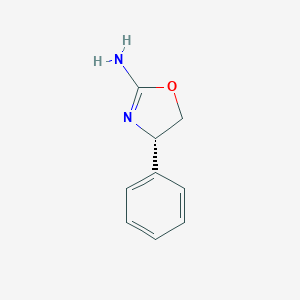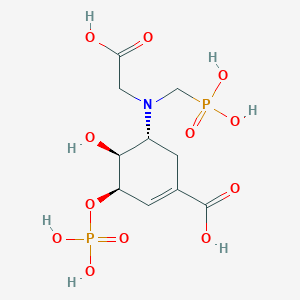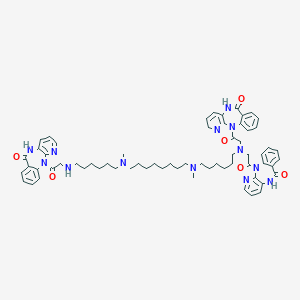
Tripitramine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tripitramine is a chemical compound that has garnered interest in the scientific community due to its potential therapeutic applications. It is a tricyclic compound that exhibits unique pharmacological properties and has been studied for its potential use in treating various diseases. In
作用機序
Tripitramine acts as an antagonist of the muscarinic acetylcholine receptor, specifically the M1 and M3 subtypes. This results in the inhibition of acetylcholine-mediated signaling pathways. Additionally, tripitramine has been shown to inhibit the activity of phospholipase A2, an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
Tripitramine has been shown to have anti-inflammatory effects by inhibiting the activity of phospholipase A2. It also has antioxidant effects by scavenging free radicals. In addition, tripitramine has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using tripitramine in lab experiments is its specificity for the muscarinic acetylcholine receptor subtypes M1 and M3. This allows for more targeted studies of the signaling pathways mediated by these receptors. However, one limitation is that tripitramine is not a widely studied compound, and there is limited information available on its pharmacokinetics and toxicity.
将来の方向性
There are several future directions for research on tripitramine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of tripitramine.
合成法
The synthesis of tripitramine involves several steps, starting with the reaction of 1,2,3,4-tetrahydroisoquinoline with 2-chloroethanol to form 1-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinoline. This intermediate is then reacted with 1-chloro-2,3-epoxypropane to form 1-(2-chloro-3-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline. Finally, this compound is reacted with sodium azide to yield tripitramine.
科学的研究の応用
Tripitramine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in treating cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
152429-64-6 |
|---|---|
製品名 |
Tripitramine |
分子式 |
C64H77N13O6 |
分子量 |
1124.4 g/mol |
IUPAC名 |
11-[2-[6-[8-[6-[bis[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]amino]hexyl-methylamino]octyl-methylamino]hexylamino]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C64H77N13O6/c1-72(41-20-8-5-17-35-65-44-56(78)75-53-32-14-11-26-47(53)62(81)69-50-29-23-36-66-59(50)75)39-18-6-3-4-7-19-40-73(2)42-21-9-10-22-43-74(45-57(79)76-54-33-15-12-27-48(54)63(82)70-51-30-24-37-67-60(51)76)46-58(80)77-55-34-16-13-28-49(55)64(83)71-52-31-25-38-68-61(52)77/h11-16,23-34,36-38,65H,3-10,17-22,35,39-46H2,1-2H3,(H,69,81)(H,70,82)(H,71,83) |
InChIキー |
YUJOQEAGGUIMED-UHFFFAOYSA-N |
SMILES |
CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9 |
正規SMILES |
CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9 |
その他のCAS番号 |
152429-64-6 |
同義語 |
tripitramine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B121776.png)

